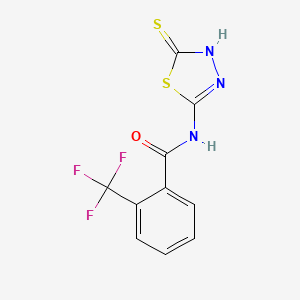

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-4-2-1-3-5(6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJYOKGYBLEOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)S2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article synthesizes current findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 5-mercapto-1,3,4-thiadiazole under appropriate conditions to yield the desired amide derivative. Characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have focused on the anticancer activities of derivatives related to this compound. For instance:

- In Vitro Cytotoxicity : Research has demonstrated that various derivatives exhibit cytotoxic effects against several cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, compounds with ortho-chloro and meta-methoxy substitutions showed enhanced activity compared to others .

- Comparison with Reference Drugs : In comparative studies, some derivatives were evaluated against doxorubicin—a standard chemotherapy drug. While none surpassed doxorubicin's efficacy, certain derivatives displayed promising results that warrant further investigation .

- Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways such as p53 activation and caspase cleavage. Flow cytometry assays indicated that these compounds could effectively induce cell cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications:

- Substituents on the Aromatic Ring : Variations in substituents (e.g., halogens or methoxy groups) on the benzene ring have been shown to affect the potency and selectivity against different cancer cell lines. For example, ortho-chlorine and meta-fluorine substitutions resulted in higher cytotoxicity .

- Thiadiazole Ring Modifications : Alterations in the thiadiazole moiety can impact both solubility and interaction with biological targets, which is critical for enhancing therapeutic efficacy .

Case Studies

Several studies have been conducted to evaluate the anticancer potential of related compounds:

- Study 1 : A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against various cancer cell lines. The study concluded that while some showed moderate activity, further optimization was necessary to improve efficacy .

- Study 2 : Another investigation highlighted the dual inhibition potential of thiadiazole derivatives against specific tyrosine kinases involved in cancer progression. This study emphasized the importance of further structural modifications to enhance selectivity and potency .

Data Summary

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide generally involves the following steps:

- Starting Materials : The synthesis typically begins with 5-amino-1,3,4-thiadiazole-2-thiol and a suitable trifluoromethyl-substituted benzoyl chloride.

- Reaction Conditions : The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Characterization : The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-benzamides. For instance:

- In vitro Studies : Various derivatives have been tested against several cancer cell lines, including:

- SKNMC (Neuroblastoma)

- HT-29 (Colon cancer)

- PC3 (Prostate cancer)

Results indicated that certain derivatives exhibited significant cytotoxicity, with some showing activity comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzene ring. Research indicates that:

- Substituents such as ortho-chloro and meta-methoxy groups enhance cytotoxic activity against certain cancer cell lines.

A detailed SAR analysis can be summarized in the following table:

| Compound | Substituent | IC50 (µM) | Cell Line |

|---|---|---|---|

| 3a | Ortho-Cl | 18 | SKNMC |

| 3b | Meta-F | 25 | HT-29 |

| 3c | Meta-OCH3 | 30 | PC3 |

Additional Applications

Beyond anticancer properties, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-benzamides may have potential applications in:

Antimicrobial Activity

Research has suggested that thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains. This makes them candidates for further investigation in the field of infectious diseases .

Agricultural Applications

Compounds containing thiadiazole moieties have been explored for their use as fungicides and herbicides due to their ability to disrupt cellular processes in pathogens .

Comparison with Similar Compounds

Thiadiazole Derivatives with Benzylthio Substituents

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., compounds from Maurizio Botta's work) replace the mercapto group with a benzylthio (-S-benzyl) moiety. These derivatives exhibit potent inhibitory activity against tyrosine kinases (Abl and Src), critical targets in cancer therapy .

Oxadiazole-Based Analogues

N-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide derivatives () replace the thiadiazole ring with an oxadiazole. The oxadiazole's oxygen atom reduces electron density, altering reactivity and antiviral activity. For instance, derivatives with nitro or amino substituents on the benzamide showed enhanced antiviral potency compared to the trifluoromethyl analogue, suggesting substituent position and electronic effects dictate activity .

Sulfonamide and Isoxazole Hybrids

Compounds like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () incorporate pyridine or isoxazole rings. These hybrids demonstrate broad-spectrum activity, with acetyl groups enhancing electron-withdrawing effects and improving interaction with enzyme active sites . However, increased molecular complexity may compromise synthetic accessibility compared to the simpler trifluoromethylbenzamide derivative .

Anticancer Activity

- Target Compound Derivatives : N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a) showed IC₅₀ values of 8.2–12.4 µM against MDA-MB-231, PC3, and U87 cancer cell lines, attributed to the trifluoromethyl group's metabolic stability .

- Benzylthio Derivatives: Demonstrated dual inhibition of Abl/Src kinases (IC₅₀ < 1 µM) but higher cytotoxicity in normal cells .

- Oxadiazole Analogues : Moderate anticancer activity (IC₅₀ ~20–50 µM), suggesting thiadiazole's superior pharmacophoric efficiency .

Antimicrobial and Antiviral Activity

Plant Growth Regulation

- Chen et al. (2007) reported that N-[[(5-mercapto-1,3,4-thiadiazol-2-yl)amino]carbonyl]benzamide derivatives enhanced root elongation in Arabidopsis at 10 ppm, outperforming non-mercapto analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and its analogs?

- Methodological Answer : The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with reagents like phosphorus oxychloride (POCl₃) under reflux conditions. Microwave-assisted synthesis has been optimized for solvent-free, rapid preparation of derivatives, reducing reaction times to 1–4 hours. Key intermediates, such as 2-benzamidoacetic acid, are generated before cyclization to the thiadiazole core. Post-synthetic modifications (e.g., alkylation, Schiff base formation) are performed using substituted aldehydes or ketones .

Q. How is structural characterization and purity validation conducted for this compound?

- Methodological Answer : Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis. Structural integrity is validated using:

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2500 cm⁻¹).

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 296 for derivatives) and fragmentation patterns are analyzed .

Q. What in vitro assays are used to evaluate its anticancer activity?

- Methodological Answer : Cytotoxicity is assessed using the MTT assay against cancer cell lines (e.g., MDA-MB-231, PC3, U87) and compared to standard drugs like Adriamycin. GI₅₀ values (50% growth inhibition) are calculated, with promising derivatives showing GI₅₀ < 10 µM. Selectivity is tested against normal cell lines (e.g., MCF-10A) to rule out non-specific toxicity .

Advanced Research Questions

Q. How do substituents on the benzamide or thiadiazole moieties influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving membrane permeability.

- Mercapto group (-SH) : Critical for hydrogen bonding with biological targets (e.g., tyrosine kinases).

- Substituted benzylidenamino groups : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase apoptosis induction in cancer cells.

Computational tools like 3D-QSAR models are used to predict activity cliffs and optimize substituent placement .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodological Answer : Discrepancies arise from variations in cell line sensitivity (e.g., HeLa vs. HL-60), assay conditions (e.g., serum concentration), or compound stability. Resolution strategies include:

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining or caspase-3 activation.

- Dose-response validation : Use multiple replicates and standardized protocols (e.g., NCI-60 panel guidelines).

- Stability testing : Monitor compound degradation in DMSO or cell media via HPLC .

Q. What computational approaches predict ADMET properties and target interactions?

- Methodological Answer :

- ADMET prediction : QikProp (Schrödinger) evaluates oral bioavailability, blood-brain barrier penetration, and CYP450 inhibition.

- Molecular docking : AutoDock Vina or Glide identifies binding poses in targets like Src kinase (PDB: 2SRC). Key interactions include hydrogen bonds with Arg388 and hydrophobic contacts with the trifluoromethyl group.

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How can synthetic yields be improved for scale-up studies?

- Methodological Answer :

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 60% → 85% yield).

- Catalyst optimization : Use Amberlyst-15 or p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization.

- Solvent-free conditions : Minimize side reactions and simplify purification .

Q. What role does crystallography play in understanding its mechanism of action?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Intermolecular hydrogen bonds : Stabilize dimeric structures (e.g., N–H⋯N interactions at 2.89 Å).

- Planarity of the thiadiazole ring : Facilitates π-π stacking with aromatic residues in enzyme active sites.

- Electrostatic potential maps : Highlight regions for derivatization to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.